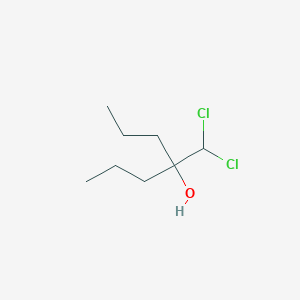
4-(Dichloromethyl)heptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethyl)heptan-4-ol is an organic compound with the molecular formula C8H16Cl2O It is a type of alcohol where the hydroxyl group (-OH) is attached to the fourth carbon of a heptane chain, which also bears a dichloromethyl group (-CCl2H)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)heptan-4-ol can be achieved through several methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the dichloromethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process might include the initial formation of heptan-4-ol followed by selective chlorination. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethyl)heptan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(dichloromethyl)heptan-4-one.
Reduction: Formation of 4-(methyl)heptan-4-ol.
Substitution: Formation of compounds like 4-(aminomethyl)heptan-4-ol.
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethyl)heptan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Dichloromethyl)heptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dichloromethyl group can participate in electrophilic reactions, potentially modifying the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)heptan-4-ol: Similar structure but with one chlorine atom.
Heptan-4-ol: Lacks the dichloromethyl group.
4-(Bromomethyl)heptan-4-ol: Contains a bromomethyl group instead of dichloromethyl.
Uniqueness
4-(Dichloromethyl)heptan-4-ol is unique due to the presence of two chlorine atoms on the same carbon, which can significantly influence its reactivity and interactions compared to similar compounds with only one halogen or different halogens.
Eigenschaften
CAS-Nummer |
60427-70-5 |
|---|---|
Molekularformel |
C8H16Cl2O |
Molekulargewicht |
199.11 g/mol |
IUPAC-Name |
4-(dichloromethyl)heptan-4-ol |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-8(11,6-4-2)7(9)10/h7,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
VTIWNDZGVFPEEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(C(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)-3-chloroprop-2-enenitrile](/img/structure/B14616151.png)


![[(2-Methylprop-2-en-1-yl)selanyl]benzene](/img/structure/B14616174.png)
![2-[(Cyclohexylmethyl)amino]-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B14616180.png)
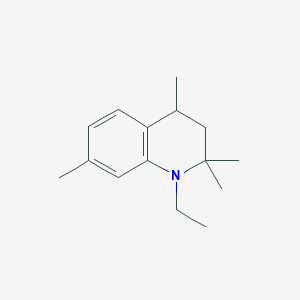
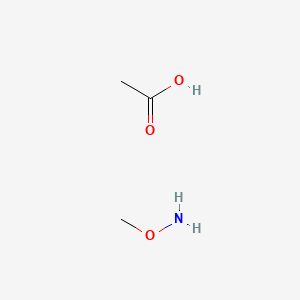
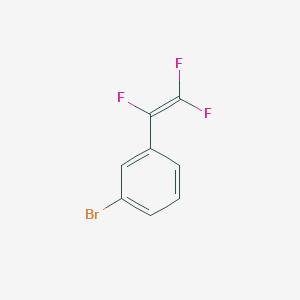
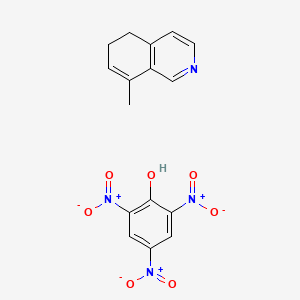
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
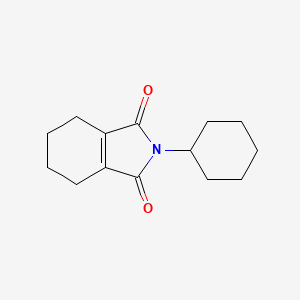
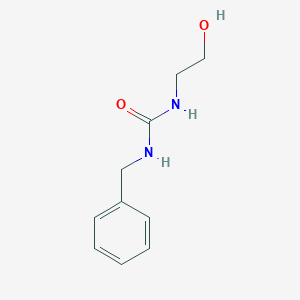
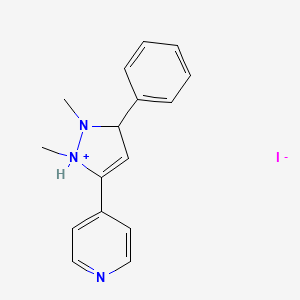
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
